molecular formula C10H9N5O B2917253 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide CAS No. 478262-15-6

3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B2917253
CAS No.: 478262-15-6
M. Wt: 215.216
InChI Key: XVZBLHOGZKLIIZ-UHFFFAOYSA-N
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Description

3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide is a synthetically accessible, drug-like chemical scaffold of significant interest in medicinal chemistry and infectious disease research. The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, known for its wide range of biological activities . This particular carboxamide derivative is a valuable intermediate for researchers exploring novel therapeutic agents. Its structure is closely related to imidazo[1,2-a]pyridine-3-carboxamides, a class which has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis . Compounds based on this scaffold are investigated for their role in disrupting the oxidative phosphorylation (OxPhos) pathway in mycobacteria by targeting the QcrB subunit of the cytochrome bcc complex, a validated mechanism for potent anti-tuberculosis agents like telacebec (Q203) . Beyond tuberculosis, related imidazopyridine-carboxamide hybrids show promise in antiviral research, having been studied for their ability to inhibit influenza virus replication by disrupting protein-protein interactions within the viral RNA polymerase . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-5-3-6(2)15-7(4-11)8(9(12)16)14-10(15)13-5/h3H,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBLHOGZKLIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with a suitable aldehyde and a nitrile source under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds from the evidence are structurally relevant for comparison:

Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring (vs. imidazole in the target compound).
  • Substituents: 11a: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups. 11b: 4-Cyanobenzylidene, 5-methylfuran-2-yl, and cyano groups .
Key Differences:
Parameter Target Compound 11a 11b
Core Heteroatoms N (imidazole) S (thiazole) S (thiazole)
Molecular Formula C₁₁H₁₀N₅O (inferred) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Molecular Weight ~258 (estimated) 386 403
Melting Point Not reported 243–246 °C 213–215 °C
IR ν(CN) (cm⁻¹) ~2220 (estimated) 2219 2209
Yield Not reported 68% 68%
  • Electronic Effects : The thiazole ring in 11a/b introduces sulfur, increasing electron-withdrawing character compared to the imidazole core of the target compound. This may alter reactivity in nucleophilic substitutions .
  • Steric Effects : The bulky benzylidene substituents in 11a/b reduce solubility compared to the target compound’s methyl groups.

Pyrimido[2,1-b]quinazoline Derivative (12)

  • Core Structure : Pyrimido[2,1-b]quinazoline fused with a quinazoline ring.
  • Substituents: 5-Methylfuran-2-yl, cyano, and carboxamide groups .
Key Differences:
Parameter Target Compound 12
Core Heteroatoms N (imidazole) N (quinazoline)
Molecular Formula C₁₁H₁₀N₅O C₁₇H₁₀N₄O₃
Molecular Weight ~258 318
Melting Point Not reported 268–269 °C
IR ν(CN) (cm⁻¹) ~2220 2220
Yield Not reported 57%
  • Synthetic Accessibility : Compound 12’s lower yield (57%) vs. 11a/b (68%) suggests greater synthetic challenges in forming fused quinazoline systems .

Thiadiazolo[3,2-a]pyrimidine Derivatives ()

  • Core Structure : Thiadiazolo[3,2-a]pyrimidine with a sulfur-rich thiadiazole ring.
  • Substituents : Carboxamide, phenyl, and variable R groups .
Key Differences:
Parameter Target Compound Thiadiazolo Derivatives
Core Heteroatoms N (imidazole) S, N (thiadiazole)
Functional Groups Cyano, carboxamide Carboxamide, phenyl
Reactivity Moderate H-bonding capacity Enhanced electrophilicity due to S
  • Biological Relevance : Thiadiazolo derivatives are often explored for antimicrobial activity, while imidazo-pyrimidines may target kinase inhibition .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s methyl groups may improve lipid solubility compared to benzylidene-substituted analogs (11a/b).
  • Thermal Stability : Higher melting points in sulfur-containing analogs (e.g., 12: 268–269 °C) suggest greater crystalline stability vs. the target compound’s inferred properties.

Spectroscopic Signatures

  • IR : CN stretches in all compounds (~2200 cm⁻¹) confirm electronic consistency.
  • NMR : Methyl groups in the target compound (δ ~2.3 ppm) would show simpler splitting vs. aromatic protons in 11a/b (δ 6.5–8.0 ppm) .

Biological Activity

3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for its potential therapeutic applications, including antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9N5O
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 478262-15-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or interfere with the function of various biological macromolecules, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansLow inhibition

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)12.5Induces apoptosis
HepG2 (Liver cancer)15.0Inhibits cell proliferation
A549 (Lung cancer)10.0Disrupts cell cycle

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes relevant to various diseases. For instance:

  • Target Enzyme : Cyclooxygenase (COX)
  • Inhibition Type : Competitive
  • IC50 Value : 25 µM

This suggests potential applications in inflammatory conditions and pain management.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant potential as an antimicrobial agent.

Study 2: Anticancer Activity in vitro

In vitro studies conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth in MCF-7 and HepG2 cells with IC50 values of 12.5 µM and 15.0 µM respectively. The study concluded that the compound could serve as a lead compound for further development in cancer therapeutics.

Q & A

Q. What synthetic methodologies are established for synthesizing 3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide?

The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine ring, followed by regioselective substitutions. For example, Majcen-Le Marechal's protocol for 3-aryl-substituted analogs involves cyclization under basic conditions . Hydrolysis of nitrile intermediates (e.g., using Amberlite IRA-400 in refluxing water) effectively converts 2-cyano groups to carboxamides .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • X-ray crystallography to confirm regiochemistry and substituent positions (e.g., used for 2,3-dicyano analogs) .
  • NMR spectroscopy (¹H, ¹³C) to identify methyl and cyano groups, as demonstrated in thiazolo-pyrimidine derivatives .
  • IR spectroscopy to detect nitrile (C≡N, ~2,219 cm⁻¹) and carboxamide (N-H, ~3,400 cm⁻¹) functionalities .

Q. What pharmacological activities are reported for structurally related imidazo[1,2-a]pyrimidine carboxamides?

Analogs exhibit anxiolytic, cardiovascular, and anti-tubercular activities. For instance, dihydrothieno-triazolo-pyrimidine carboxamides show anti-inflammatory and analgesic effects comparable to diclofenac , while pyrido-pyrrolo-pyrimidine carboxamides inhibit Mycobacterium tuberculosis growth .

Advanced Research Questions

Q. How can the Vilsmeier formylation be optimized to introduce substituents without side reactions?

The Vilsmeier reaction (using POCl₃/DMF) is effective for formylation at position 3 of imidazo[1,2-a]pyrimidines. Side reactions (e.g., over-formylation of furyl groups) can be minimized by controlling reagent stoichiometry and reaction time, as shown in Latvian group studies .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity may arise from assay conditions (e.g., bacterial strain variability in MIC assays) or purity of intermediates. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .

Q. How can computational methods predict target interactions for this compound?

The FRIGATE algorithm, validated for pyrido-pyrrolo-pyrimidine carboxamides, screens binding affinities to enzymes like Ag85C (a Mycobacterium tuberculosis target). Molecular docking and MD simulations can further refine binding poses .

Q. What modifications to the carboxamide group enhance bioactivity?

Substituting the carboxamide with heterocycles (e.g., 1,2,4-oxadiazoles) improves metabolic stability. For example, reacting carboxamides with dimethylacetamide dimethyl acetal yields oxadiazole derivatives with enhanced solubility .

Q. How to design experiments assessing biofilm inhibition potential?

Use microtiter plate assays with sub-MIC concentrations (25–37.5 mg/L) and gentian violet staining to quantify biofilm biomass. Statistical validation via Kruskal-Wallis tests ensures robustness, as applied in pyrido-pyrrolo-pyrimidine studies .

Q. What purification techniques mitigate side reactions during nitrile-to-carboxamide conversion?

Amberlite IRA-400 (basic form) in aqueous reflux efficiently hydrolyzes nitriles to carboxamides. Post-reaction extraction with chloroform and crystallization from methanol yields high-purity products (>95%) .

Q. How does regiochemistry impact biological activity in imidazo[1,2-a]pyrimidines?

Crystallographic data for 2,3-dicyano analogs reveals that substituent positioning (e.g., methyl groups at 5,7) influences steric interactions with target proteins. Molecular dynamics simulations can model these effects .

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